![molecular formula C12H7ClN4O2 B178070 4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 187724-90-9](/img/structure/B178070.png)
4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a pyrrolopyrimidine derivative that has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine in lab experiments is its potency and selectivity. It has been shown to have a high affinity for its target enzymes and proteins, which makes it an effective tool for studying their functions. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells in vitro.
Future Directions
There are several future directions for the study of 4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine. Some of these include:
1. Further investigation of its mechanism of action to better understand its potential applications in the development of new drugs.
2. Exploration of its potential use in combination with other compounds to enhance its therapeutic efficacy.
3. Investigation of its potential use in the treatment of other diseases such as autoimmune disorders and infectious diseases.
4. Development of new synthetic methods to produce this compound more efficiently and cost-effectively.
Scientific Research Applications
4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
properties
CAS RN |
187724-90-9 |
|---|---|
Molecular Formula |
C12H7ClN4O2 |
Molecular Weight |
274.66 g/mol |
IUPAC Name |
4-chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H7ClN4O2/c13-11-9-5-10(16-12(9)15-6-14-11)7-1-3-8(4-2-7)17(18)19/h1-6H,(H,14,15,16) |
InChI Key |
UIDMSVGNGNXGET-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)N=CN=C3Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)N=CN=C3Cl)[N+](=O)[O-] |
synonyms |
7H-Pyrrolo[2,3-d]pyriMidine, 4-chloro-6-(4-nitrophenyl)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


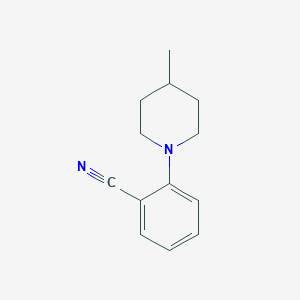



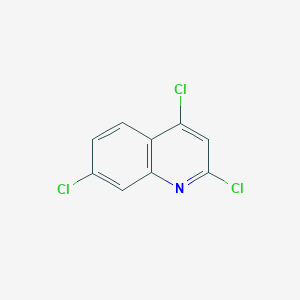
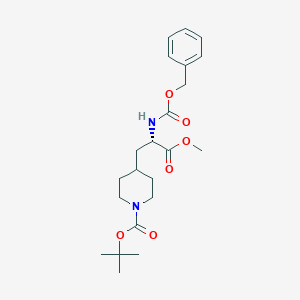
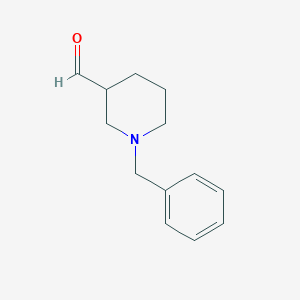
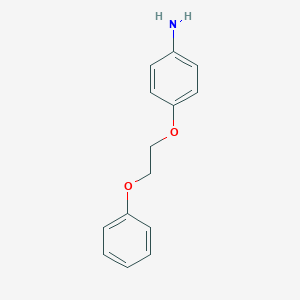
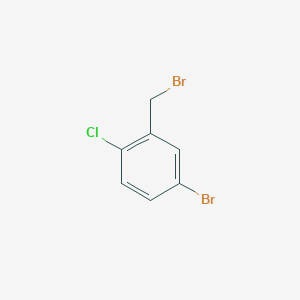
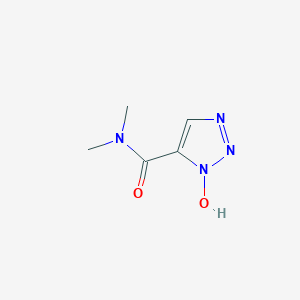


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one](/img/structure/B178025.png)